1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene
Overview
Description
1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene, also known as IPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenoxybenzene family, and its structure consists of a benzene ring with a phenoxy group attached to it, as well as a long alkyl chain with an isopropylthio group at the end.
Mechanism of Action
The mechanism of action of 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene is not fully understood, but it is believed to act as an allosteric modulator of certain receptors in the brain, including the GABA-A receptor. This results in an enhancement of the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene can modulate the activity of several neurotransmitter systems in the brain, including GABA, glutamate, and dopamine. It has also been shown to have anxiolytic and anticonvulsant effects in animal models, as well as potential therapeutic effects for certain neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, its relatively high cost and limited availability can be a limitation for some research applications.
Future Directions
There are several potential future directions for research involving 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene, including:
1. Investigating its potential therapeutic effects for neurological disorders such as epilepsy and anxiety disorders.
2. Studying its interactions with other ligands and receptors in the brain to gain a better understanding of its mechanism of action.
3. Developing new synthesis methods that are more efficient and cost-effective.
4. Exploring its potential as a tool for studying lipid signaling pathways in cells.
5. Investigating its potential as a therapeutic agent for cancer, based on its ability to modulate ion channels and membrane properties in cells.
Overall, 1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene is a promising compound with a wide range of potential applications in scientific research. Its unique structure and mechanism of action make it a valuable tool for studying the brain and other biological systems.
Scientific Research Applications
1-{[5-(isopropylthio)pentyl]oxy}-3-phenoxybenzene has been used in a variety of scientific research applications, including as a ligand for studying the binding properties of receptors in the brain. It has also been used as a probe for studying the structure and function of ion channels, as well as for investigating the role of lipids in cell signaling.
properties
IUPAC Name |
1-phenoxy-3-(5-propan-2-ylsulfanylpentoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2S/c1-17(2)23-15-8-4-7-14-21-19-12-9-13-20(16-19)22-18-10-5-3-6-11-18/h3,5-6,9-13,16-17H,4,7-8,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJBNABYCGPWJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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